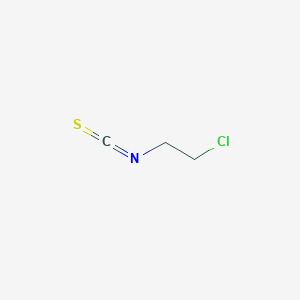

2-Chloroethyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-2-isothiocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClNS/c4-1-2-5-3-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWFBQUHBOUPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209836 | |

| Record name | 2-Chloroethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-88-3 | |

| Record name | 2-Chloroethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 2-Chloroethyl Isothiocyanate

An In-Depth Technical Guide to the Synthesis of 2-Chloroethyl Isothiocyanate

This compound (CEITC) is a bifunctional electrophilic molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive isothiocyanate group and an alkylating chloroethyl moiety, allows it to serve as a versatile building block for synthesizing a range of heterocyclic compounds and as a covalent modifier of biological macromolecules.[1] Notably, it is a key reagent in the synthesis of selective inhibitors for viruses like Influenza A and B.[1] This guide provides an in-depth exploration of the primary synthetic pathways to CEITC, offering technical insights and detailed protocols for researchers and drug development professionals.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of isothiocyanates from primary amines, such as 2-chloroethylamine, is a well-established field in organic chemistry.[2][3][4] Methodologies can be broadly categorized into two primary strategies: direct thiocarbonylation using highly reactive thiophosgene or its surrogates, and a more contemporary two-step approach involving the formation and subsequent desulfurization of a dithiocarbamate salt intermediate. This guide will dissect both pathways, elucidating the causality behind experimental choices and providing field-proven protocols.

Diagram 1: Overview of the two primary synthesis pathways for this compound.

Pathway 1: Synthesis via Thiocarbonyl Transfer Reagents

The most direct route to isothiocyanates involves the reaction of a primary amine with a thiocarbonyl transfer reagent.[2] This approach is conceptually straightforward but often involves hazardous materials.

The Thiophosgene Method: The Classic but Hazardous Route

The reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a base has long been the archetypal method for isothiocyanate synthesis.[2][5] The reaction proceeds smoothly, typically in an inert solvent like chloroform, with a base (e.g., triethylamine or calcium carbonate) to scavenge the two equivalents of HCl produced.[6]

Mechanism Rationale: Thiophosgene is a highly reactive electrophile. The primary amine acts as a nucleophile, attacking the thiocarbonyl carbon. Subsequent elimination of two molecules of HCl, facilitated by the base, yields the isothiocyanate.

Causality in Protocol Design:

-

Solvent: An inert solvent like chloroform or dichloromethane is chosen to prevent reaction with the highly reactive thiophosgene.

-

Temperature: The initial reaction is often carried out at low temperatures (0°C) to control the exothermic reaction between the amine and the highly reactive thiophosgene.[6]

-

Base: A non-nucleophilic base like triethylamine is used to neutralize the HCl byproduct without competing in a reaction with thiophosgene.

WARNING: Thiophosgene is a volatile, highly toxic, and corrosive red liquid.[7][8][9] Its use requires stringent safety protocols, including a high-performance fume hood and personal protective equipment. Due to its hazardous nature, many laboratories seek safer alternatives.[3][10]

Sources

- 1. This compound | 6099-88-3 [chemicalbook.com]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. cbijournal.com [cbijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 8. Thiophosgene - Wikipedia [en.wikipedia.org]

- 9. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

CAS 6099-88-3 chemical structure and properties

An In-depth Technical Guide to 2,3-Diaminophenazine: Synthesis, Properties, and Biological Applications

A Note on Chemical Identification: This guide focuses on the chemical compound 2,3-Diaminophenazine (CAS Number: 655-86-7) . The initial query for CAS 6099-88-3 points to a different molecule, 1-chloro-2-isothiocyanatoethane[1][2][3][4][5][6][7][8][9][10]. Given the extensive research and applications relevant to drug development and life sciences associated with 2,3-Diaminophenazine, this guide has been developed to provide a comprehensive resource on this compound, which is likely the intended subject of interest for a scientific audience.

Introduction

2,3-Diaminophenazine (DAP) is a heterocyclic amine derivative of phenazine that has garnered significant attention across various scientific disciplines.[11] Its planar, electron-rich structure is the foundation for a diverse range of chemical and biological activities, making it a valuable molecule in medicinal chemistry, materials science, and analytical chemistry.[12][13] This technical guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of DAP's core properties, synthesis methodologies, and key biological interactions. We will delve into its function as a DNA intercalator, an inhibitor of Advanced Glycation End-products (AGEs), and a photosensitizer, offering both mechanistic insights and validated experimental protocols to empower researchers in their scientific pursuits.[11][14]

Section 1: Core Molecular and Physicochemical Properties

Understanding the fundamental properties of 2,3-Diaminophenazine is critical for its application in any experimental setting. The compound is a stable, solid material at room temperature, typically appearing as brown to yellow needles or powder.[13][15][16] Upon careful heating, it sublimes to form yellow leaflets.[15][16] Its core physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 655-86-7 | [15][16][17] |

| Molecular Formula | C₁₂H₁₀N₄ | [11][16][17] |

| Molecular Weight | 210.23 g/mol | [11][16][17] |

| Appearance | Brown to yellow needles or powder | [13][15][16] |

| Melting Point | >300 °C (decomposes) | [12][13][17][18] |

| Solubility | Soluble in alcohol and benzene | [15][16] |

| SMILES | Nc1cc2nc3ccccc3nc2cc1N | [11][18] |

| InChI | 1S/C12H10N4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H,13-14H2 | [18] |

Section 2: Synthesis of 2,3-Diaminophenazine

The synthesis of DAP is well-established, primarily involving the oxidative dimerization of o-phenylenediamine (OPD). This reaction can be achieved through various chemical and enzymatic methods. The choice of method often depends on the desired scale, purity requirements, and environmental considerations.

Chemical Synthesis via Oxidation

The most common and efficient laboratory-scale synthesis involves the oxidation of o-phenylenediamine using a chemical oxidizing agent.[11] Ferric chloride (FeCl₃) is a frequently used oxidant due to its effectiveness and ready availability.[11][12][19][20][21] The underlying principle of this reaction is the controlled oxidation that leads to the coupling of two OPD molecules to form the stable phenazine ring system.

Caption: Chemical synthesis workflow for 2,3-Diaminophenazine.

Experimental Protocol: Chemical Synthesis

-

Reaction Setup: Prepare a 0.02 M aqueous solution of o-phenylenediamine in a reaction vessel. In a separate container, prepare a 0.08 M aqueous solution of ferric chloride (FeCl₃).[20][21]

-

Oxidation: While vigorously stirring the o-phenylenediamine solution at ambient temperature, rapidly add the FeCl₃ solution. A distinct color change from purple-black to reddish-brown should be observed almost immediately.[20][21]

-

Reaction: Allow the reaction to proceed with continuous stirring for approximately 5 hours. During this time, the 2,3-diaminophenazine product will form and precipitate out of the solution.[11][20][21]

-

Product Isolation: Collect the solid precipitate by filtration or centrifugation.

-

Purification: Wash the crude product thoroughly with deionized water to remove any unreacted starting materials and salts.[20] For higher purity, the product can be further purified by recrystallization from a suitable solvent like ethanol or by sublimation.[11][20][22]

Enzymatic "Green" Synthesis

Reflecting a growing interest in sustainable chemistry, "green" methods for DAP synthesis have been developed using enzymes.[19][23] Laccase, a copper-containing oxidase, can catalyze the oxidation of o-phenylenediamine using molecular oxygen as the oxidant, offering a more economic and safer alternative to methods requiring hydrogen peroxide (like those using horseradish peroxidase).[19] This biosynthetic route operates under mild conditions (e.g., pH 4.8, 30 °C) and can achieve high product yields, making it an attractive option for scalable and environmentally friendly production.[19][23]

Section 3: Biological Activities and Mechanistic Insights

2,3-Diaminophenazine's biological effects are multifaceted, stemming from its ability to interact with key biomolecules. These interactions are of significant interest to researchers in drug discovery and molecular biology.[11]

DNA Intercalation and Phototoxicity

The planar aromatic structure of DAP allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[11][14] This interaction is a critical mechanism for many cytotoxic and antimicrobial agents. While its binding affinity to double-stranded DNA is considered weak (binding constant K_b of 3.5 mM), the consequences of this interaction can be profound, particularly upon light activation.[14]

As a photosensitizer, DAP can be excited by visible light, leading to the production of reactive oxygen species (ROS).[11][14] This phototoxicity is significant; in one study, the lethal concentration (LC₅₀) in human skin fibroblasts decreased 13-fold when 13 μM of DAP was combined with light irradiation compared to dark conditions.[14] This property makes DAP a candidate for investigation in photodynamic therapy (PDT), where light is used to activate a drug to kill cancer cells or other pathogenic cells.

Inhibition of Advanced Glycation End-products (AGEs)

Advanced Glycation End-products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. They are implicated in the pathogenesis of aging and diabetic complications.[11][14] 2,3-Diaminophenazine has been demonstrated to be an effective inhibitor of AGE formation.[14] It has shown an IC₅₀ (the concentration required to inhibit 50% of the activity) in the range of 30-40 µM.[14] This inhibitory action suggests that DAP could serve as a lead compound for developing therapies to combat diabetic complications such as vascular hypertrophy.[14]

Section 4: Key Experimental Protocols

To facilitate further research, this section provides validated, step-by-step protocols for assessing the primary biological activities of 2,3-Diaminophenazine.

DNA Interaction Analysis

Fluorescence spectroscopy is a powerful technique to study DNA intercalation. The rationale is that the fluorescence properties of an intercalating molecule often change upon binding to DNA, providing a measurable signal to quantify the interaction.

Caption: Workflow for DNA interaction analysis via fluorescence spectroscopy.

Protocol: Fluorescence Spectroscopy

-

Solution Preparation: Prepare stock solutions of DNA (e.g., calf thymus DNA) and 2,3-Diaminophenazine in a suitable buffer (e.g., Tris-HCl).[11]

-

Titration: In a quartz cuvette, place a fixed concentration of the DNA solution. Sequentially add small aliquots of the 2,3-Diaminophenazine stock solution to the cuvette.

-

Equilibration: After each addition of DAP, allow the solution to equilibrate for a few minutes.

-

Measurement: Measure the fluorescence emission spectrum of the solution using a spectrofluorometer.

-

Data Analysis: Analyze the changes in fluorescence intensity and wavelength maxima to determine the binding parameters, such as the binding constant (K_b).

AGE Inhibition Assay

The inhibitory effect of DAP on AGE formation can be quantified using a well-established in vitro model involving Bovine Serum Albumin (BSA) and a glycating agent like glucose or methylglyoxal (MGO).

Caption: Workflow for the in vitro AGE Inhibition Assay.

Protocol: BSA-MGO Model

-

Reaction Mixture: In a phosphate buffer, prepare a reaction solution containing Bovine Serum Albumin (BSA) as the model protein and methylglyoxal (MGO) as the glycating agent.[11]

-

Sample Preparation: Set up multiple reaction tubes. To the test samples, add varying concentrations of 2,3-Diaminophenazine. Include a control group containing only BSA and MGO.

-

Incubation: Incubate all samples at 37°C for an extended period (e.g., several days) to allow for the formation of AGEs.

-

Fluorescence Measurement: After incubation, measure the fluorescence intensity of each sample using a spectrofluorometer. AGEs typically exhibit fluorescence at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

Quantification: Calculate the percentage of AGE inhibition by comparing the fluorescence intensity of the samples treated with 2,3-Diaminophenazine to the untreated control.[11]

Section 5: Applications in Research and Development

The unique properties of 2,3-Diaminophenazine make it a versatile tool for scientists and drug development professionals.

-

Drug Discovery: Its ability to inhibit AGE formation makes it a valuable scaffold for developing drugs to treat diabetic complications.[14] Furthermore, its role as a photosensitizer opens avenues for research in photodynamic cancer therapy.[11] It is also a precursor for synthesizing more complex imidazole phenazine derivatives with potential antiviral activities, for instance, against the Dengue virus protease.[24]

-

Analytical Chemistry: DAP is a fluorescent molecule that can be used as a probe.[25] It is the fluorescent product in assays utilizing the oxidation of o-phenylenediamine, for example, in ELISAs with photochemical signal amplification.[15][26] It has also been employed in the development of chemosensors, such as for the detection of cyanide.[27]

-

Materials Science: DAP has applications in the manufacture of conductive polymers and dyes, leveraging its aromatic and reactive amine functionalities.[13][19][25]

Section 6: Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2,3-Diaminophenazine.

-

Hazard Classification: It is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3).[18][28][29][30]

-

Precautionary Statements: Users should avoid breathing dust, wear protective gloves, eye protection, and face protection.[17][28]

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[17][28]

-

In case of skin contact: Wash off with soap and plenty of water.[17]

-

If inhaled: Move the person into fresh air.[17]

-

If swallowed: Rinse mouth with water and consult a physician.[17]

-

Users must always consult the most current Safety Data Sheet (SDS) from their supplier before handling this compound.[17][31]

References

-

2,3-Diaminophenazine. (n.d.). Merck Index. Retrieved January 9, 2026, from [Link]

-

2,3-Diaminophenazine. (2011). MDPI. Retrieved January 9, 2026, from [Link]

-

Safety data sheet - 2,3-Diaminophenazine. (2024). CPAChem. Retrieved January 9, 2026, from [Link]

-

2,3-Diaminophenazine | C12H10N4 | CID 410099. (n.d.). PubChem, NIH. Retrieved January 9, 2026, from [Link]

-

Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. (2023). RSC Publishing. Retrieved January 9, 2026, from [Link]

-

Could anyone help me in the synthesis of 2,3-diaminophenazine? (2017). ResearchGate. Retrieved January 9, 2026, from [Link]

-

1-CHLORO-2-ISOTHIOCYANATOETHANE. (n.d.). Matrix Fine Chemicals. Retrieved January 9, 2026, from [Link]

-

Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

2-Chloroethyl Isothiocyanate. (n.d.). ChemBK. Retrieved January 9, 2026, from [Link]

-

Ethane, 1-chloro-2-isothiocyanato-|6099-88-3. (n.d.). AngeneChemical. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). GlpBio. Retrieved January 9, 2026, from [Link]

-

Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. (2024). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]

-

Highly selective and sensitive chemosensor based on 2,3-diaminophenazine hydrochloride for the detection of cyanide in pure water and its application in plant seed samples. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). Two Chongqing Chemdad Co., Ltd. Retrieved January 9, 2026, from [Link]

-

CAS 6099-88-3 MFCD00041125-2-Chloroethyl Isothiocyanate. (n.d.). Alfabeta. Retrieved January 9, 2026, from [Link]

-

(PDF) 2,3-Diaminophenazine. (2016). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Improved detection of 2,3-diaminophenazine for horseradish peroxidase quantification using surface-enhanced Raman spectroscopy. (2023). Preprints.org. Retrieved January 9, 2026, from [Link]

- Synthesis method of phenazine-2,3-diamine hydrochloride. (n.d.). Google Patents.

Sources

- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. chembk.com [chembk.com]

- 6. angenechemical.com [angenechemical.com]

- 7. This compound [glpbio.cn]

- 8. fishersci.com [fishersci.com]

- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. CAS 6099-88-3 MFCD00041125-2-Chloroethyl Isothiocyanate 异硫氰酸2-氯乙酯 -LabNovo [do.labnovo.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. chemimpex.com [chemimpex.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 2,3-DIAMINOPHENAZINE | 655-86-7 [chemicalbook.com]

- 16. 2,3-Diaminophenazine [drugfuture.com]

- 17. 2,3-DIAMINOPHENAZINE - Safety Data Sheet [chemicalbook.com]

- 18. 2,3-ジアミノフェナジン 90% | Sigma-Aldrich [sigmaaldrich.com]

- 19. mdpi.com [mdpi.com]

- 20. 2,3-DIAMINOPHENAZINE synthesis - chemicalbook [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CAS 655-86-7: 2,3-Diaminophenazine | CymitQuimica [cymitquimica.com]

- 26. Page loading... [guidechem.com]

- 27. Highly selective and sensitive chemosensor based on 2,3-diaminophenazine hydrochloride for the detection of cyanide in pure water and its application in plant seed samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. cpachem.com [cpachem.com]

- 29. echemi.com [echemi.com]

- 30. 2,3-Diaminophenazine | C12H10N4 | CID 410099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. Page loading... [guidechem.com]

An In-depth Technical Guide to the Reactivity of 2-Chloroethyl Isothiocyanate with Nucleophiles

Abstract

2-Chloroethyl isothiocyanate (CEITC) is a bifunctional electrophile of significant interest in synthetic chemistry and drug development. Its unique structure, featuring both a highly reactive isothiocyanate group and an alkyl chloride, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of CEITC's reactivity with various nucleophiles, including amines, thiols, and alcohols. We will explore the underlying reaction mechanisms, kinetic versus thermodynamic control, and the pivotal role of CEITC in the synthesis of heterocyclic compounds, particularly 2-amino-2-thiazolines. This document serves as a technical resource for researchers and professionals in organic synthesis and medicinal chemistry, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Dual Electrophilic Nature of this compound

This compound (CEITC), with the chemical formula C₃H₄ClNS, is a versatile reagent characterized by two distinct electrophilic centers.[1] This duality is the cornerstone of its synthetic utility.

-

The Isothiocyanate Carbon: The central carbon of the -N=C=S group is highly electrophilic and susceptible to attack by soft nucleophiles. This reactivity is driven by the electronegativity of the adjacent nitrogen and sulfur atoms and the favorable energetics of addition across the C=N double bond. Reactions at this site are typically fast and form the basis for creating thiourea, dithiocarbamate, and thiocarbamate linkages.[2][3]

-

The Alkyl Chloride Carbon: The carbon atom bonded to the chlorine is a classic electrophilic center for Sₙ2 reactions. While generally less reactive than the isothiocyanate group under mild conditions, this site becomes crucial in subsequent intramolecular reactions, leading to the formation of stable heterocyclic rings.

This guide will dissect the competitive and sequential reactivity of these two sites, providing a clear framework for predicting and controlling reaction outcomes.

Reaction with Primary and Secondary Amines: A Gateway to Thioureas and Thiazolines

The reaction of CEITC with primary and secondary amines is one of its most well-documented and synthetically valuable transformations. It proceeds through a two-step mechanism that is a classic example of tandem addition-cyclization.

Mechanism: Addition Followed by Intramolecular Cyclization

Step 1: Nucleophilic Addition to the Isothiocyanate The reaction initiates with the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the isothiocyanate group. This is a rapid and generally exothermic process that forms an N,N'-disubstituted thiourea intermediate. This step is foundational for many syntheses involving isothiocyanates.[2][3]

Step 2: Intramolecular Sₙ2 Cyclization The newly formed thiourea contains a nucleophilic sulfur atom (in its tautomeric thiol form) and an electrophilic carbon bearing a chloride. In the presence of a base or upon heating, the sulfur atom attacks the chloroethyl moiety in an intramolecular Sₙ2 reaction. This irreversible cyclization displaces the chloride ion and results in the formation of a stable, five-membered 2-amino-2-thiazoline ring system.[4][5] This cyclization is a key step in the synthesis of many biologically active molecules.[6]

Mechanistic Diagram

The overall transformation is depicted below:

Caption: Reaction pathway of CEITC with amines.

Causality Behind Experimental Choices

-

Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile are often preferred as they can solvate the ionic intermediates and transition states without interfering with the nucleophiles.

-

Temperature: The initial addition reaction is often performed at room temperature or below to control the exotherm. The subsequent cyclization may require heating to overcome the activation energy for the Sₙ2 reaction.

-

Base: The addition of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) is often crucial for the cyclization step. It deprotonates the thiourea, increasing the nucleophilicity of the sulfur atom and facilitating the ring-closing reaction.

Reaction with Thiols: Formation of Dithiocarbamates

Thiols, being excellent soft nucleophiles, react readily with the isothiocyanate group of CEITC.[7] This reaction is highly chemoselective for the -N=C=S carbon.

Mechanism

The reaction proceeds via a straightforward nucleophilic addition mechanism. The thiolate anion (formed in situ or by addition of a base) attacks the isothiocyanate carbon, leading to the formation of a dithiocarbamate ester. Under typical conditions, the alkyl chloride moiety remains intact, making the product a useful intermediate for further functionalization. The reaction is generally faster with thiols than with amines under neutral or slightly acidic conditions (pH 6-8).[3]

Experimental Workflow Diagram

Caption: General workflow for reacting CEITC with thiols.

Reactivity with Weaker Nucleophiles: Alcohols and Water

Alcohols

The reaction of CEITC with alcohols is significantly slower than with amines or thiols. It typically requires catalysis (e.g., by a strong base or a metal catalyst) or elevated temperatures to proceed at a reasonable rate. The product of this reaction is a thiocarbamate (also known as a thionocarbamate). The reaction of isothiocyanates with long-chain alcohols has been shown to exclusively yield N-aryl-O-alkyl carbamates.[8]

Water (Hydrolysis)

CEITC is sensitive to moisture and will slowly hydrolyze in the presence of water.[9] The hydrolysis reaction is complex but ultimately leads to the decomposition of the isothiocyanate group. The initial step is the addition of water to form an unstable thiocarbamic acid intermediate, which then decomposes.[10] The hydrolysis of the chloroethyl group can also occur, particularly under forcing conditions or over long periods, potentially forming 2-hydroxyethyl isothiocyanate or further degradation products.[11][12] Due to this reactivity, it is crucial to use anhydrous solvents and handle CEITC under an inert atmosphere for most synthetic applications.

Quantitative Data Summary

While specific kinetic data is sparse in the literature, the relative reactivity and typical yields provide a practical framework for experimental design.

| Nucleophile | Product Type | Typical Conditions | Relative Rate | Typical Yields |

| Primary/Secondary Amine | Thiourea / Thiazoline | Aprotic solvent, 0°C to reflux | Very Fast | >90% |

| Thiol | Dithiocarbamate | Aprotic solvent, base, RT | Fast | >85% |

| Alcohol | Thiocarbamate | Base/catalyst, heat | Slow | Variable |

| Water | Decomposition | Aqueous media | Very Slow | N/A |

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-4,5-dihydrothiazole

This protocol provides a validated, step-by-step method for the reaction of CEITC with a secondary amine (piperidine) to form the corresponding 2-amino-2-thiazoline derivative.

Self-Validation: The success of the reaction is confirmed at each stage through in-process controls (TLC) and finalized with comprehensive characterization (NMR, MS).

Materials:

-

This compound (CEITC), 98%

-

Piperidine, 99%

-

Triethylamine (Et₃N), 99.5%

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous acetonitrile (40 mL).

-

Reagent Addition: Add piperidine (1.0 eq). Cool the solution to 0°C in an ice bath.

-

CEITC Addition: Add this compound (1.0 eq) dropwise to the stirred solution over 10 minutes. An exotherm may be observed.

-

Thiourea Formation: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Monitor the formation of the thiourea intermediate by TLC (e.g., 30% EtOAc/Hexanes). The starting materials should be consumed.

-

Cyclization: Add triethylamine (1.5 eq) to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C).

-

Monitoring: Monitor the cyclization reaction by TLC or LC-MS every 2 hours until the thiourea intermediate is fully consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 25 mL) followed by brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(piperidin-1-yl)-4,5-dihydrothiazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Development and Research

The unique reactivity of CEITC makes it a valuable building block in medicinal chemistry. The 2-amino-2-thiazoline scaffold, readily accessible from CEITC, is a "privileged structure" found in numerous compounds with diverse biological activities.[6][13] Furthermore, the isothiocyanate group itself is a well-known pharmacophore, and its reaction with biological nucleophiles like cysteine or lysine residues is a mechanism of action for some therapeutic agents.[14] CEITC is also used as a reagent in the synthesis of selective inhibitors for various enzymes.[15]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is flammable, a lachrymator (causes tears), and harmful if swallowed, inhaled, or in contact with skin.[1][9] It causes skin and serious eye irritation and may cause respiratory irritation.[9][16]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][16] It is sensitive to moisture.[9]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138661, this compound. Retrieved from [Link]

-

Georganics. (2019). 2-CHLOROETHYL ISOCYANATE SAFETY DATA SHEET. Retrieved from [Link]

-

Avalos, M., et al. (2003). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. Request PDF. Retrieved from [Link]

-

Pavar, S., & De, A. (2004). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Retrieved from [Link]

- Google Patents. (n.d.). CN101417985B - Method for synthesizing 2-amino thizaoline.

-

Garrett, C. E., et al. (2013). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. PubMed. Retrieved from [Link]

-

Fadda, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Retrieved from [Link]

-

Fadda, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]

-

Cole, K. P., et al. (2022). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC. Retrieved from [Link]

-

Boas, U., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. ScienceDirect. Retrieved from [Link]

-

Taniya, O. S., et al. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]

-

Garrett, C. E., et al. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. Request PDF. Retrieved from [Link]

-

Li, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. Retrieved from [Link]

-

Hirt, C. K., et al. (2021). Chloride-Mediated Alkene Activation Drives Enantioselective Thiourea and Hydrogen Chloride Co-Catalyzed Prins Cyclizations. ChemRxiv. Retrieved from [Link]

-

Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

R Discovery. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. Retrieved from [Link]

-

Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

-

Perveen, S., et al. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates. PubMed. Retrieved from [Link]

-

B. M. Trost, ed. (2016). A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. PMC. Retrieved from [Link]

-

Raspoet, G., et al. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. Retrieved from [Link]

-

Ziegler, S., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. PMC. Retrieved from [Link]

-

ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas. Retrieved from [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Kanamori-Kataoka, M., et al. (2011). Reaction of lachrymator Allyl Isothiocyanate with Alcohol. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Copper(II)- and gold(III)-mediated cyclization of a thiourea to a substituted 2-aminobenzothiazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]

Sources

- 1. This compound | C3H4ClNS | CID 138661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. This compound | 6099-88-3 [chemicalbook.com]

- 16. This compound | 6099-88-3 | TCI AMERICA [tcichemicals.com]

Technical Guide: Solubility of 2-Chloroethyl Isothiocyanate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Chloroethyl isothiocyanate (CEITC) is a bifunctional electrophilic molecule with the chemical formula C₃H₄ClNS.[1] Its utility as a reagent is demonstrated in the synthesis of various heterocyclic compounds and as a precursor in the synthesis of neuraminidase inhibitors like Zanamivir.[2] For researchers in synthetic chemistry and professionals in drug development, a comprehensive understanding of CEITC's solubility in organic solvents is paramount. Solubility dictates the choice of reaction media, purification strategies (such as crystallization and chromatography), and the formulation of intermediates. This guide provides a foundational theoretical framework, a detailed experimental protocol for determining solubility, and essential safety guidelines for handling this reactive compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄ClNS | [PubChem][1] |

| Molecular Weight | 121.59 g/mol | [PubChem][1] |

| Appearance | Clear yellow liquid | [TCI] |

| Density | 1.265 g/mL at 25 °C | [ChemicalBook][2] |

| Boiling Point | 80 °C at 13 mm Hg | [Chemsrc][3] |

| Flash Point | 110 °F (43.3 °C) | [Chemsrc][3] |

| logP (Octanol/Water) | 1.328 (Calculated) | [Cheméo][4] |

| Water Solubility (log) | -1.16 (Calculated, mol/L) | [Cheméo][4] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[5] The polarity of this compound is influenced by the presence of the electronegative chlorine atom and the polar isothiocyanate (-N=C=S) group. These functional groups create dipole moments within the molecule, rendering it a polar organic compound.

The calculated octanol-water partition coefficient (logP) of 1.328 suggests that CEITC is moderately lipophilic and will favor organic phases over aqueous ones.[4] Its solubility in a given organic solvent can be predicted by comparing the polarity of the solvent with that of CEITC.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

This section outlines a qualitative and semi-quantitative method for determining the solubility of this compound in a range of common laboratory solvents.

Causality Behind Experimental Choices:

-

Solvent Selection: A spectrum of solvents from non-polar (Hexane) to highly polar (DMSO) is chosen to build a comprehensive solubility profile. This allows for the identification of suitable solvents for various applications, from synthesis to chromatography.

-

Solute/Solvent Ratio: A standardized ratio (e.g., ~50 mg of solute to 1 mL of solvent) is used to allow for semi-quantitative comparison between solvents.

-

Agitation and Time: Vigorous mixing ensures that the entire surface area of the solute is exposed to the solvent, and a set time allows for the dissolution process to approach equilibrium.[6]

Step-by-Step Methodology:

-

Preparation:

-

Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide).

-

Prepare a control test tube containing only the solute for visual comparison.

-

-

Aliquotting the Solute:

-

In a fume hood, carefully add approximately 50 mg (or a consistent, measured amount) of this compound to each labeled test tube.

-

-

Solvent Addition:

-

Add 1 mL of the corresponding solvent to each test tube.

-

-

Mixing:

-

Securely cap each test tube and vortex or shake vigorously for 30-60 seconds.[7] Ensure that the agitation is consistent across all samples.

-

-

Observation and Classification:

-

Allow the tubes to stand for 2 minutes.

-

Visually inspect each tube against a contrasting background.

-

Classify the solubility based on the following criteria:

-

Soluble: The solute completely dissolves, forming a clear, single-phase solution.

-

Partially Soluble: A significant portion of the solute dissolves, but some solid particles or an oily phase remain.

-

Insoluble: The solute does not appear to dissolve, and two distinct phases are clearly visible.

-

-

-

Data Recording:

-

Record the observations for each solvent in a structured table.

-

Caption: Experimental workflow for determining the solubility of CEITC.

Data Presentation

The results of the solubility tests should be recorded in a clear and concise table, as shown below.

| Solvent | Polarity Index | Observation | Solubility Classification |

| Hexane | 0.1 | Record visual observation | e.g., Insoluble |

| Toluene | 2.4 | Record visual observation | e.g., Partially Soluble |

| Dichloromethane | 3.1 | Record visual observation | e.g., Soluble |

| Diethyl Ether | 2.8 | Record visual observation | e.g., Soluble |

| Ethyl Acetate | 4.4 | Record visual observation | e.g., Soluble |

| Acetone | 5.1 | Record visual observation | e.g., Soluble |

| Ethanol | 4.3 | Record visual observation | e.g., Soluble |

| Methanol | 5.1 | Record visual observation | e.g., Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Record visual observation | e.g., Soluble |

Safety and Handling Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures. It is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[8] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[8]

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Keep away from heat, sparks, and open flames. The compound is moisture-sensitive, so it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8][11]

-

Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.[12]

Crucially, all personnel must read and understand the Safety Data Sheet (SDS) for this compound before commencing any work. [8]

References

-

Polarity and Solubility of Organic Compounds. (n.d.). StudySmarter US. Retrieved from [Link]

-

This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Safety Data Sheet: this compound. (2025, September 12). Thermo Fisher Scientific. Retrieved from [Link]

-

How To Predict Solubility Of Organic Compounds? (2025, February 12). Chemistry For Everyone. YouTube. Retrieved from [Link]

-

Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. (n.d.). SciTechnol. Retrieved from [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. Retrieved from [Link]

-

4: Predicting the solubility of organic molecules. (2021, February 13). Roxi Hulet. YouTube. Retrieved from [Link]

-

This compound (C3H4ClNS). (n.d.). PubChemLite. Retrieved from [Link]

-

2-Chloroethyl isocyanate. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Properties of this compound (CAS 6099-88-3). (n.d.). Cheméo. Retrieved from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved from [Link]

-

2-CHLOROETHYL ISOCYANATE Safety Data Sheet. (2019, May 27). Georganics. Retrieved from [Link]

-

2-Chloroethyl thiocyanate. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility test for Organic Compounds. (n.d.). Retrieved from [Link]

-

2-chloroethyl thiocyanate (C3H4ClNS). (n.d.). PubChemLite. Retrieved from [Link]

-

This compound. (n.d.). Two Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Lab 14: Qualitative Organic Analysis. (n.d.). California State University, Bakersfield. Retrieved from [Link]

-

Qualitative Analysis of Organic Compounds. (n.d.). The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]

-

Prudent Practices for Handling Hazardous Chemicals in Laboratories. (n.d.). P2 InfoHouse. Retrieved from [Link]

-

UCLA Policy 907: Safe Handling of Particularly Hazardous Substances. (n.d.). UCLA. Retrieved from [Link]

-

Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

Exploring the effects of isothiocyanates on chemotherapeutic drugs. (n.d.). PubMed. Retrieved from [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (n.d.). Central Washington University. Retrieved from [Link]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

-

Laboratory Safety Manual. (2024, February 28). Retrieved from [Link]

Sources

- 1. This compound | C3H4ClNS | CID 138661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6099-88-3 [chemicalbook.com]

- 3. This compound | CAS#:6099-88-3 | Chemsrc [chemsrc.com]

- 4. This compound (CAS 6099-88-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. csub.edu [csub.edu]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. georganics.sk [georganics.sk]

- 11. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. adminpolicies.ucla.edu [adminpolicies.ucla.edu]

Spectroscopic Unveiling of 2-Chloroethyl Isothiocyanate: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of the spectroscopic signature of 2-Chloroethyl isothiocyanate (CAS 6099-88-3), a key reagent in synthetic chemistry.[1][2] For professionals in drug development and scientific research, a comprehensive understanding of a molecule's spectroscopic data is paramount for identity confirmation, purity assessment, and mechanistic studies. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction: The Molecular Blueprint

This compound, with the chemical formula C₃H₄ClNS, possesses a unique combination of functional groups: a reactive isothiocyanate moiety and a chlorinated alkyl chain.[1][2] This structure dictates its reactivity and, consequently, its spectral characteristics. The correct interpretation of its NMR, IR, and MS data is a critical, self-validating step in any experimental workflow involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed insight into the molecular framework of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

Theoretical Underpinnings: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the through-bond distance between them (coupling constant). In this compound, the two methylene groups (–CH₂–) are chemically distinct due to their proximity to different electron-withdrawing groups (chlorine and isothiocyanate), leading to a predictable splitting pattern.

Experimental Protocol: A Self-Validating Approach

A robust protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm, which serves as an internal reference.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex spectra.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Number of Scans: 16 to 32 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans ensures full relaxation of the protons, leading to accurate integration.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

Predicted Data and Interpretation

While experimental data is the gold standard, high-quality predicted spectra provide a reliable framework for analysis.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Cl–CH₂ – | ~3.75 | Triplet | ~6.5 |

| –CH₂ –NCS | ~3.85 | Triplet | ~6.5 |

-

Interpretation: The spectrum is expected to show two triplets of equal integration. The protons on the carbon adjacent to the chlorine atom (Cl–CH₂) are deshielded by the electronegative chlorine, appearing at a downfield chemical shift. Similarly, the protons on the carbon adjacent to the isothiocyanate group (–CH₂–NCS) are also deshielded. The triplet multiplicity arises from the coupling of each methylene group to the two protons of the adjacent methylene group (n+1 rule, where n=2). The similar coupling constants for both triplets confirm their adjacent positions in the molecule.

Caption: ¹H-¹H spin-spin coupling in this compound.

¹³C NMR Spectroscopy

Theoretical Underpinnings: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets.

Experimental Protocol:

The sample preparation and instrument setup are similar to that for ¹H NMR. Key differences in the acquisition parameters include:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 256 or more) is required due to the lower sensitivity of the ¹³C nucleus.

Predicted Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C l–CH₂– | ~43 |

| –C H₂–NCS | ~48 |

| –NC S | ~130 |

-

Interpretation: Three distinct signals are expected. The carbon attached to the chlorine atom (Cl–C H₂) will be the most upfield of the alkyl carbons. The carbon adjacent to the nitrogen of the isothiocyanate group (–C H₂–NCS) will be slightly further downfield. The isothiocyanate carbon (–NC S) will appear significantly downfield, typically in the 120-140 ppm range. It is crucial to note that the isothiocyanate carbon signal is often broad and of low intensity due to quadrupolar relaxation effects of the adjacent nitrogen atom and conformational flexibility, a phenomenon sometimes referred to as "near-silence".

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Underpinnings: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples. A drop of the neat liquid is placed directly on the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Data and Interpretation

The IR spectrum of this compound is dominated by the strong, characteristic absorption of the isothiocyanate group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2900 | C-H stretch (aliphatic) | Medium |

| 2000-2200 | –N=C=S asymmetric stretch | Strong, Broad |

| ~1450 | CH₂ scissoring | Medium |

| ~700 | C-Cl stretch | Strong |

-

Interpretation: The most prominent feature is the intense and broad absorption band in the 2000-2200 cm⁻¹ region, which is the hallmark of the isothiocyanate (–N=C=S) functional group.[3] The C-H stretching of the methylene groups appears around 2900 cm⁻¹.[3] A strong absorption corresponding to the C-Cl stretch is expected in the fingerprint region, around 700 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Underpinnings: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, providing the molecular weight and valuable structural information from the fragmentation pattern.

Experimental Protocol:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: Electron ionization (EI) at 70 eV is the standard method.

-

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum is a plot of relative abundance versus m/z.

Data and Interpretation

The mass spectrum of this compound will show the molecular ion and characteristic fragment ions. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z | Proposed Fragment Ion | Significance |

| 121/123 | [C₃H₄ClNS]⁺˙ | Molecular Ion (M⁺˙) |

| 72 | [CH₂NCS]⁺ | Characteristic fragment of alkyl isothiocyanates |

| 63/65 | [CH₂Cl]⁺ | Loss of isothiocyanate radical |

| 27 | [C₂H₃]⁺ | Further fragmentation |

-

Interpretation: The molecular ion peak should be observable at m/z 121 (for the ³⁵Cl isotope) and 123 (for the ³⁷Cl isotope) in a 3:1 ratio. A prominent peak at m/z 72, corresponding to the [CH₂NCS]⁺ ion, is a characteristic fragmentation for many alkyl isothiocyanates.[4] Other expected fragments include the chloromethyl cation ([CH₂Cl]⁺) at m/z 49 and 51 (this fragment is less commonly observed as a primary fragment) and smaller alkyl fragments.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the key isothiocyanate and chloroalkane functional groups, and the mass spectrum verifies the molecular weight and reveals characteristic fragmentation patterns. For the researcher, this integrated spectroscopic approach is an indispensable tool for ensuring the identity and purity of this important synthetic reagent, forming a solid and trustworthy foundation for subsequent research and development activities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

-

Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Glaser, R., Hillebrand, R., Steinberg, D., & Gates, K. S. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. The Journal of organic chemistry, 80(9), 4360–4369. [Link]

-

Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]

Sources

The Biological Activity of 2-Chloroethyl Isothiocyanate: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological activities of 2-Chloroethyl isothiocyanate (CEITC). While extensive research exists for the broader class of isothiocyanates, specific data on CEITC is less prevalent. This document, therefore, synthesizes established principles of isothiocyanate bioactivity and extrapolates the anticipated properties of CEITC, offering a robust framework for researchers and drug development professionals. We will delve into the expected anticancer and antimicrobial mechanisms, supported by generalized experimental protocols and comparative data from well-studied analogues.

Introduction to this compound

This compound (CEITC) is an organic compound featuring the characteristic isothiocyanate (-N=C=S) functional group. Its chemical structure is C₃H₄ClNS, with a molecular weight of 121.59 g/mol .[1][2] The isothiocyanate group is a highly reactive electrophile, a feature that underpins the diverse biological activities of this class of compounds.[3] While many isothiocyanates are naturally occurring compounds found in cruciferous vegetables, CEITC is primarily a synthetic molecule.[4][5] Its significance in medicinal chemistry is highlighted by its role as a reagent in the synthesis of various compounds, including the anticancer drug Lomustine, a nitrosourea alkylating agent that inhibits DNA repair in cancer cells.[6][7]

Chemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 6099-88-3 | [6] |

| Molecular Formula | C₃H₄ClNS | [8][9] |

| Molecular Weight | 121.59 g/mol | [8][9] |

| Boiling Point | 80 °C at 13 mmHg | [6][9] |

| Density | 1.265 g/mL at 25 °C | [6][9] |

Anticipated Anticancer Activity of this compound

The anticancer properties of isothiocyanates are well-documented, with compounds like sulforaphane and phenethyl isothiocyanate (PEITC) being extensively studied.[10][11] These compounds exert their effects through multiple mechanisms, and it is highly probable that CEITC shares these activities due to its isothiocyanate moiety.

Induction of Apoptosis

A primary mechanism of anticancer activity for isothiocyanates is the induction of apoptosis, or programmed cell death.[10] This is often mediated through the generation of reactive oxygen species (ROS).[11][12]

Signaling Pathway for Isothiocyanate-Induced Apoptosis:

Caption: Isothiocyanate-induced apoptosis pathway.

The generation of ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[13][14] Studies on PEITC have shown its ability to induce apoptosis even in cells overexpressing anti-apoptotic proteins like Bcl-XL.[15]

Cell Cycle Arrest

Isothiocyanates are known to induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cell proliferation.[5][10] This is often achieved by modulating the expression of key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).[5] For instance, sulforaphane has been shown to cause G2/M arrest in cervical cancer cells by inhibiting the expression of Cyclin B1.[5]

Inhibition of Angiogenesis and Metastasis

The spread of cancer to distant organs, or metastasis, is a critical step in cancer progression. Isothiocyanates have been shown to inhibit both angiogenesis (the formation of new blood vessels that supply tumors) and metastasis.[4][16]

Predicted Antimicrobial Activity of this compound

Isothiocyanates exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[17][18] This activity is particularly relevant in the context of rising antibiotic resistance.

Disruption of Microbial Cell Membranes

A key antimicrobial mechanism of isothiocyanates is the disruption of the cell membrane integrity of pathogens.[18][19] This leads to the leakage of essential intracellular components and ultimately cell death.[20] The lipophilic nature of many isothiocyanates allows them to readily cross bacterial membranes.[18] Electron microscopy studies have revealed that isothiocyanates can cause the formation of protrusions on the bacterial membrane, leading to a loss of integrity.[18]

Experimental Workflow for Assessing Antimicrobial Activity:

Sources

- 1. This compound | C3H4ClNS | CID 138661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 5. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 6099-88-3 [chemicalbook.com]

- 7. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structures of isothiocyanates attributed to reactive oxygen species generation and microtubule depolymerization in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 14. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of apoptosis by phenethyl isothiocyanate in cells overexpressing Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

electrophilicity of the isothiocyanate group in 2-Chloroethyl isothiocyanate

An In-depth Technical Guide to the Electrophilicity of the Isothiocyanate Group in 2-Chloroethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CEITC) is a bifunctional electrophile of significant interest in synthetic chemistry and drug development. Its reactivity is dominated by the electrophilic nature of the isothiocyanate functional group (-N=C=S). This guide provides a comprehensive examination of the electronic properties, reactivity, and analytical assessment of the isothiocyanate moiety in CEITC. We will explore the theoretical underpinnings of its electrophilicity, detail its reactions with various nucleophiles, provide robust experimental and computational protocols for its characterization, and discuss its relevance in the context of medicinal chemistry.

Introduction: The Isothiocyanate as a Privileged Electrophile

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group.[1] They are renowned for their versatile reactivity, serving as crucial intermediates in the synthesis of a wide array of heterocyclic compounds and polymers.[2] In the realm of drug discovery, ITCs have garnered substantial attention for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Many of these biological effects are attributed to the ability of the isothiocyanate group to act as an electrophile, forming covalent bonds with nucleophilic residues in biological macromolecules.[6][7]

This compound (Cl-CH₂CH₂-NCS), the focus of this guide, possesses two electrophilic centers: the central carbon of the isothiocyanate group and the carbon atom bonded to the chlorine. This guide will focus primarily on the isothiocyanate moiety, as its unique electronic structure and reactivity profile are central to its utility and biological function. Understanding the factors that govern its electrophilicity is paramount for predicting reaction outcomes and designing novel therapeutic agents.

Theoretical Framework: Unpacking the Electronic Structure of the Isothiocyanate Group

The reactivity of the isothiocyanate group is a direct consequence of its electronic architecture. The central carbon atom is bonded to a nitrogen atom and a sulfur atom, creating a heterocumulene system. Several factors contribute to the pronounced electrophilicity of this carbon.

-

Electronegativity and Induction: Both nitrogen (electronegativity ≈ 3.04) and sulfur (electronegativity ≈ 2.58) are more electronegative than carbon (electronegativity ≈ 2.55). This disparity leads to a significant polarization of the N=C and C=S bonds, drawing electron density away from the central carbon and imparting it with a partial positive charge (δ+). Furthermore, the electron-withdrawing inductive effect of the adjacent 2-chloroethyl group further enhances this positive character, making the carbon atom highly susceptible to nucleophilic attack.[8]

-

Resonance Stabilization: The isothiocyanate group can be described by several resonance structures that delocalize the pi electrons across the N-C-S system. These structures illustrate the distribution of charge and highlight the electron-deficient nature of the central carbon.

-

Hard and Soft Acids and Bases (HSAB) Principle: The HSAB principle is a powerful qualitative tool for predicting the outcome of reactions.[9][10] According to this principle, soft acids react preferentially with soft bases, while hard acids favor hard bases.[11] The isothiocyanate carbon, with its polarizable π-system and association with the larger, more polarizable sulfur atom, is classified as a soft electrophile (acid) . This dictates its reactivity preferences towards various nucleophiles.[12][13]

Caption: Key factors contributing to the electrophilicity of the isothiocyanate carbon.

Reactivity Profile with Common Nucleophiles

The electrophilic isothiocyanate carbon readily reacts with a variety of nucleophiles.[2] The reaction proceeds via a nucleophilic addition mechanism, where the nucleophile attacks the carbon atom, leading to the formation of a tetrahedral intermediate that subsequently rearranges to a stable product.[8]

Caption: General mechanism of nucleophilic addition to an isothiocyanate.

Reactivity with Amines and Thiols

The reaction of isothiocyanates with primary and secondary amines is a robust and efficient method for synthesizing substituted thioureas.[14] This reaction is fundamental in organic synthesis and bioconjugation chemistry. In accordance with the HSAB principle, the nitrogen of an amine is a relatively hard nucleophile.

In contrast, thiols (R-SH) are classic soft nucleophiles due to the high polarizability of the sulfur atom. They react readily with the soft electrophilic carbon of the isothiocyanate to form dithiocarbamates. The relative reactivity of amines versus thiols is often pH-dependent. At neutral to slightly basic pH (7-9), the thiolate anion (RS⁻), a much stronger and softer nucleophile, is present in higher concentrations, favoring the reaction with the isothiocyanate. Under more alkaline conditions (pH > 9), deprotonated amines can become more competitive.[15]

| Nucleophile | Type (HSAB) | Product |

| Primary/Secondary Amine (R₂NH) | Hard Base | N,N'-Substituted Thiourea |

| Thiol (RSH) | Soft Base | Dithiocarbamate |

| Alcohol (ROH) | Hard Base | Thiocarbamate (generally slower) |

| Water (H₂O) | Hard Base | Dithiocarbamic Acid (unstable) |

Methodologies for Assessing Electrophilicity

Both empirical and theoretical methods can be employed to quantify and predict the electrophilicity of the isothiocyanate group in this compound.

Experimental Protocol: Competitive Kinetic Analysis

This experiment provides a quantitative measure of the relative reactivity of the isothiocyanate group by monitoring its reaction with a nucleophile over time.

Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with a model nucleophile (e.g., n-butylamine).

Methodology:

-

Reactant Preparation: Prepare standardized stock solutions of this compound and n-butylamine in a suitable aprotic solvent (e.g., acetonitrile) of known concentrations.

-

Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), initiate the reaction by mixing the reactant solutions. The reaction should be performed under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

-

Reaction Monitoring: At predetermined time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold solvent containing an internal standard).

-

Product Analysis: Analyze the quenched aliquots using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the consumption of reactants and the formation of the corresponding thiourea product.[16]

-

Data Analysis: Plot the concentration of the isothiocyanate versus time. The data can be fitted to a second-order rate equation to determine the rate constant, k₂. This value serves as a direct quantitative measure of the electrophilicity towards the chosen nucleophile.

Caption: Workflow for the competitive kinetic analysis of electrophilicity.

Spectroscopic Characterization

Spectroscopic techniques provide valuable qualitative insights into the electronic environment of the isothiocyanate carbon.

-

¹³C NMR Spectroscopy: The chemical shift of the isothiocyanate carbon is highly sensitive to its electronic environment.[16] A more deshielded carbon (higher ppm value) is generally indicative of greater electrophilicity. For this compound, this peak is typically found in the range of 130-140 ppm.

-